2-(4-Methoxy-3-methylphenyl)acetaldehyde
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Overview
Description
(4-Methoxy-3-methylphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2. It is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with an aldehyde group (-CHO) on the side chain. This compound is used in various scientific research areas due to its multifunctional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylphenyl)acetaldehyde typically involves the reaction of 4-methoxy-3-methylbenzyl alcohol with an oxidizing agent. Common oxidizing agents include pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for (4-Methoxy-3-methylphenyl)acetaldehyde are not well-documented in the literature. it is likely that similar oxidation processes are scaled up for industrial synthesis, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-methylphenyl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Methoxy-3-methylbenzoic acid.
Reduction: 4-Methoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-3-methylphenyl)acetaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-methylphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the methyl group, making it less hydrophobic.
3-Methylbenzaldehyde: Lacks the methoxy group, reducing its electron-donating capability.
4-Methylbenzaldehyde: Lacks the methoxy group, affecting its reactivity in nucleophilic aromatic substitution.
Uniqueness
(4-Methoxy-3-methylphenyl)acetaldehyde is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its chemical reactivity and physical properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,6-7H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXGFCPECPQQMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648135 |
Source
|
Record name | (4-Methoxy-3-methylphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122333-97-5 |
Source
|
Record name | (4-Methoxy-3-methylphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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